4,4'-Bis((1-(((2-methylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
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Overview
Description
(1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride typically involves the reaction of 1-methylpyrrolidine with bis (4-chlorophenoxy)acetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
(1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1-methylpyrrolidin-2-yl)methyl bis (4-bromophenoxy)acetate hydrochloride
- (1-methylpyrrolidin-2-yl)methyl bis (4-fluorophenoxy)acetate hydrochloride
- (1-methylpyrrolidin-2-yl)methyl bis (4-iodophenoxy)acetate hydrochloride
Uniqueness
Compared to its analogs, (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride exhibits unique properties due to the presence of chlorine atoms. These properties include distinct reactivity patterns and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79665-34-2 |
---|---|
Molecular Formula |
C34H32N6O10S2 |
Molecular Weight |
748.8 g/mol |
IUPAC Name |
5-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-[4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C34H32N6O10S2/c1-19-9-5-7-11-27(19)35-33(43)31(21(3)41)39-37-23-13-15-25(29(17-23)51(45,46)47)26-16-14-24(18-30(26)52(48,49)50)38-40-32(22(4)42)34(44)36-28-12-8-6-10-20(28)2/h5-18,31-32H,1-4H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50) |
InChI Key |
ZORXFDYIZLBEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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